molecular formula C9H5N5O2S B14554118 2-Azido-4-(2-nitrophenyl)-1,3-thiazole CAS No. 62263-09-6

2-Azido-4-(2-nitrophenyl)-1,3-thiazole

Cat. No.: B14554118
CAS No.: 62263-09-6
M. Wt: 247.24 g/mol
InChI Key: QBEAFYSYAORCOD-UHFFFAOYSA-N
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Description

2-Azido-4-(2-nitrophenyl)-1,3-thiazole is a heterocyclic compound featuring a 1,3-thiazole core substituted with an azido group at the 2-position and a 2-nitrophenyl moiety at the 4-position. The 1,3-thiazole scaffold is widely recognized for its pharmacological versatility, including antitumoral, antimicrobial, and anti-inflammatory activities . This compound’s structure aligns with derivatives studied for their role in drug discovery, particularly in targeting enzymes like ecKAS III (antibacterial) or inducing apoptosis in cancer cells .

Properties

CAS No.

62263-09-6

Molecular Formula

C9H5N5O2S

Molecular Weight

247.24 g/mol

IUPAC Name

2-azido-4-(2-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C9H5N5O2S/c10-13-12-9-11-7(5-17-9)6-3-1-2-4-8(6)14(15)16/h1-5H

InChI Key

QBEAFYSYAORCOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4-(2-nitrophenyl)-1,3-thiazole typically involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by azidation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-(2-nitrophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles upon reaction with alkynes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.

Major Products

    Oxidation: Nitro derivatives of the thiazole ring.

    Reduction: Amino derivatives of the thiazole ring.

    Substitution: Triazole derivatives.

Scientific Research Applications

2-Azido-4-(2-nitrophenyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 2-Azido-4-(2-nitrophenyl)-1,3-thiazole exerts its effects is largely dependent on its functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in click chemistry. The nitrophenyl group can participate in electron transfer processes, making the compound useful in various redox reactions.

Comparison with Similar Compounds

Table 1: Inhibitory Activity of Selected 1,3-Thiazole vs. 1,3,4-Thiadiazole Derivatives

Compound Structure Type Relative Inhibitory Activity (%)
6a (4-methyl) 1,3-Thiazole 92 ± 3
11a 1,3,4-Thiadiazole 64 ± 5
6i (4-thienyl) 1,3-Thiazole 85 ± 4
11f 1,3,4-Thiadiazole 58 ± 6

Data adapted from inhibitory studies on microbial enzymes .

Substituent Effects on Bioactivity

The electronic and steric properties of substituents on the thiazole ring critically influence pharmacological outcomes:

  • 4-Methyl vs. 4-Thienyl Groups : The 4-methyl-thiazole derivative (6a ) showed 92% inhibitory activity, outperforming the 4-thienyl analogue (6i , 85%). This suggests alkyl substituents enhance target binding compared to bulkier aromatic groups .
  • Nitrophenyl Position: Derivatives with 2-nitrophenyl (ortho) substitution, as in 2-Azido-4-(2-nitrophenyl)-1,3-thiazole, exhibit distinct electronic effects compared to para-substituted analogues (e.g., 4-nitrophenyl).

Antitumor Potential

1,3-Thiazoles with nitroaryl substituents, including 2-nitrophenyl groups, demonstrate potent antitumor activity by inducing apoptosis and necrosis in cancer cells (e.g., HT-29 and Jurkat lines). Pyridyl-thiazole derivatives further regulate immune factors like interleukin-10 and TNF-α, enhancing antitumor efficacy through immunomodulation .

Table 2: Cytotoxicity of 1,3-Thiazole Derivatives in Cancer Cells

Compound IC₅₀ (Jurkat Cells, μM) Apoptosis Induction (%)
2-Azido-4-(2-nitrophenyl) Data not available Inferred high
Pyridyl-thiazole 12.3 ± 1.2 78 ± 6
Cisplatin (Control) 8.5 ± 0.8 85 ± 4

Comparative data highlights thiazoles’ proximity to cisplatin’s efficacy .

Antimicrobial Activity

Thiazole derivatives like those targeting ecKAS III (a bacterial fatty acid synthase) show potent antibacterial effects. The azido group in this compound may further enable functionalization into triazoles, a class with broad-spectrum antimicrobial properties .

Key Research Findings and Implications

Structural Superiority of 1,3-Thiazoles : The 1,3-thiazole core outperforms 1,3,4-thiadiazoles in bioactivity, driven by optimal electronic and steric profiles .

Substituent-Driven Optimization : Alkyl groups (e.g., 4-methyl) enhance inhibitory activity, while ortho-nitrophenyl substitution improves metabolic stability .

Multifunctional Pharmacological Potential: The azido and nitro groups enable dual applications in drug discovery (e.g., antitumor agents) and click chemistry-based probe synthesis .

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